2-(4-Bromophenoxy)ethanimidamide hydrochloride
Overview
Description
2-(4-Bromophenoxy)ethanimidamide hydrochloride is a chemical compound with the molecular formula C8H9BrN2O·HCl. It is a brominated derivative of ethanimidamide, featuring a bromophenoxy group attached to the ethanimidamide backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)ethanimidamide hydrochloride typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to form 4-bromophenol.
Etherification: 4-bromophenol is then reacted with ethylene oxide to form 2-(4-bromophenoxy)ethanol.
Amidation: The 2-(4-bromophenoxy)ethanol is converted to 2-(4-bromophenoxy)ethanimidamide through a reaction with an appropriate amidating agent, such as ammonium chloride.
Hydrochloride Formation: Finally, the ethanimidamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ethanimidamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as aldehydes or carboxylic acids.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-(4-Bromophenoxy)ethanimidamide hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)ethanimidamide hydrochloride
- 2-(4-Chlorophenoxy)ethanimidamide hydrochloride
- 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride
Uniqueness
2-(4-Bromophenoxy)ethanimidamide hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its fluorinated, chlorinated, or methoxylated counterparts, the brominated compound may exhibit different binding affinities and reaction profiles, making it valuable for specific research applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)ethanimidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCGBTTWYYBOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=N)N)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67386-39-4 | |
Record name | Ethanimidamide, 2-(4-bromophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67386-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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